2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE
Overview
Description
2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine with a carbonyl compound, followed by nitration and methylation reactions. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted pyrazoles, which have different chemical and biological properties.
Scientific Research Applications
2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3-methyl-1-phenyl-2-pyrazolin-5-one
- 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- 1-(4-carboxyphenyl)-3-methyl-2-pyrazolin-5-one
Uniqueness
What sets 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both nitro and pyrazole groups allows for diverse chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)-1-pyrazol-1-ylethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O3/c1-7-5-8(14(16)17)11-13(7)6-9(15)12-4-2-3-10-12/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEIWEPRIWZWOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N2C=CC=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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